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UDP-alpha-D-galactose(2-)

Cat. No.: B1244332
M. Wt: 564.29 g/mol
InChI Key: HSCJRCZFDFQWRP-ABVWGUQPSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Significance as a Nucleotide Sugar Metabolite

As a nucleotide sugar, UDP-alpha-D-galactose(2-) serves as an activated form of galactose, priming it for transfer in various enzymatic reactions. eversyn.de Nucleotide sugars are essential for the biosynthesis of complex carbohydrates, and UDP-Gal is a primary donor of galactose units for the formation of polysaccharides, glycoproteins, and glycolipids. eversyn.deevitachem.com Its presence and concentration are critical for the proper functioning of cellular glycosylation pathways, which are vital for a multitude of biological processes. The molecule is a known human and mouse metabolite, underscoring its importance in mammalian systems. nih.govebi.ac.uk

Overview of its Central Role in Carbohydrate Metabolism

UDP-alpha-D-galactose(2-) occupies a central position in carbohydrate metabolism, particularly in the Leloir pathway, which governs the conversion of galactose to glucose. wikipedia.orgresearchgate.net This pathway is the principal route for the metabolism of dietary galactose. In this pathway, UDP-alpha-D-galactose(2-) is interconvertible with UDP-glucose, a key intermediate in glycolysis and glycogen (B147801) synthesis, through the action of the enzyme UDP-glucose 4-epimerase. basys2.cauniprot.org This reversible reaction allows for the integration of galactose into mainstream glucose metabolism. nih.gov

Furthermore, UDP-alpha-D-galactose(2-) is the direct precursor for the synthesis of lactose (B1674315) in the mammary glands of mammals. nih.gov It also serves as the substrate for galactosyltransferases, enzymes that catalyze the transfer of galactose to various acceptor molecules, leading to the formation of a diverse array of glycoconjugates. eversyn.desigmaaldrich.com These glycoconjugates are involved in cell-cell recognition, cell signaling, and the structural integrity of tissues. In some pathogenic organisms, UDP-alpha-D-galactose(2-) is a precursor for the synthesis of UDP-alpha-D-galactofuranose, a component of their cell walls, making the enzymes in this pathway potential drug targets. evitachem.comresearchgate.net

Interactive Data Table: Properties of UDP-alpha-D-galactose(2-)

PropertyValueSource
Molecular Formula C15H22N2O17P2 eversyn.dewikipedia.orgcaymanchem.com
Molecular Weight 564.29 g/mol nih.govnih.gov
Net Charge -2 nih.govebi.ac.uk
Synonyms UDP-Gal, Uridine (B1682114) 5'-diphospho-α-D-galactose eversyn.decaymanchem.com
Metabolic Role Human and Saccharomyces cerevisiae metabolite nih.govebi.ac.uk

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H22N2O17P2-2 B1244332 UDP-alpha-D-galactose(2-)

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H22N2O17P2-2

Molecular Weight

564.29 g/mol

IUPAC Name

[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate

InChI

InChI=1S/C15H24N2O17P2/c18-3-5-8(20)10(22)12(24)14(32-5)33-36(28,29)34-35(26,27)30-4-6-9(21)11(23)13(31-6)17-2-1-7(19)16-15(17)25/h1-2,5-6,8-14,18,20-24H,3-4H2,(H,26,27)(H,28,29)(H,16,19,25)/p-2/t5-,6-,8+,9-,10+,11-,12-,13-,14-/m1/s1

InChI Key

HSCJRCZFDFQWRP-ABVWGUQPSA-L

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OC3C(C(C(C(O3)CO)O)O)O)O)O

Synonyms

Diphosphate Galactose, Uridine
Diphosphogalactose, Uridine
Galactose, UDP
Galactose, Uridine Diphosphate
Pyrophosphogalactose, Uridine
UDP Galactose
UDPGal
Uridine Diphosphate Galactose
Uridine Diphosphogalactose
Uridine Pyrophosphogalactose

Origin of Product

United States

Biosynthesis and Metabolic Pathways of Udp Alpha D Galactose 2

The Leloir Pathway for UDP-alpha-D-galactose(2-) Formation

The Leloir pathway is the principal metabolic route for the catabolism of D-galactose and its conversion into UDP-alpha-D-galactose(2-). wikipedia.orgwikipedia.org Named after its discoverer, Luis Federico Leloir, this pathway is found in a wide range of organisms from bacteria to mammals. wikipedia.orgnih.gov It comprises a sequence of three key enzymatic reactions that convert D-galactose into a form that can be either isomerized to UDP-glucose or utilized directly by galactosyltransferases. researchgate.netliberty.edu

The first committed step in galactose metabolism is catalyzed by the enzyme Galactokinase (GALK). wikipedia.org This phosphotransferase facilitates the phosphorylation of α-D-galactose at the C-1 position, utilizing one molecule of adenosine (B11128) triphosphate (ATP) as the phosphate (B84403) donor. wikipedia.orgsmpdb.ca The products of this reaction are alpha-D-galactose-1-phosphate (Gal-1-P) and adenosine diphosphate (B83284) (ADP). nih.gov This irreversible step effectively traps galactose inside the cell for subsequent metabolic processing. nih.gov

The reaction is as follows: α-D-galactose + ATP → α-D-galactose-1-phosphate + ADP

GALK belongs to the GHMP superfamily of kinases, which also includes homoserine kinase, mevalonate (B85504) kinase, and phosphomevalonate kinase. wikipedia.orgnih.gov While the enzyme is highly specific for D-galactose in some organisms like Saccharomyces cerevisiae, the human and E. coli enzymes exhibit broader substrate specificity, being able to phosphorylate analogs such as 2-deoxy-D-galactose. wikipedia.orgwisc.edu

EnzymeEC NumberSubstratesProductsOrganism Examples
Galactokinase (GALK) 2.7.1.6α-D-galactose, ATPα-D-galactose-1-phosphate, ADPHumans, Yeast, E. coli, Plants, Archaea wikipedia.org

The second enzyme in the pathway, Galactose-1-phosphate Uridylyltransferase (GALT), catalyzes the central reaction of the Leloir pathway. liberty.edu It facilitates the transfer of a uridine (B1682114) monophosphate (UMP) group from UDP-glucose to galactose-1-phosphate. researchgate.netnih.gov This reaction yields UDP-alpha-D-galactose(2-) and glucose-1-phosphate. liberty.eduresearchgate.net GALT employs a "ping-pong" bi-bi kinetic mechanism, which involves a double displacement reaction. wikipedia.org A histidine residue in the enzyme's active site forms a covalent UMP-enzyme intermediate, which then reacts with galactose-1-phosphate to generate UDP-galactose. liberty.edunih.govresearchgate.net

The reversible reaction is: α-D-galactose-1-phosphate + UDP-glucose ⇌ UDP-alpha-D-galactose(2-) + α-D-glucose-1-phosphate

Deficiency in GALT activity is the cause of classic galactosemia, a serious metabolic disorder. liberty.eduwikipedia.org

EnzymeEC NumberSubstratesProductsMechanism
Galactose-1-phosphate Uridylyltransferase (GALT) 2.7.7.12α-D-galactose-1-phosphate, UDP-glucoseUDP-alpha-D-galactose(2-), α-D-glucose-1-phosphatePing-pong bi-bi kinetics with a covalent UMP-histidine intermediate nih.govwikipedia.org

The final step of the Leloir pathway is catalyzed by UDP-glucose 4-epimerase (GALE), also known as UDP-galactose 4-epimerase. wikipedia.orgwikipedia.org This enzyme performs the reversible interconversion of UDP-alpha-D-galactose(2-) and UDP-glucose by inverting the stereochemistry at the C-4 position of the hexose (B10828440) moiety. wikipedia.orgbrighton.ac.uk The reaction requires the tightly bound coenzyme nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). nih.govwikipedia.org The mechanism involves the transient oxidation of the substrate's 4'-hydroxyl group to a 4-keto intermediate, followed by a stereospecific reduction by NADH to form the epimerized product. nih.govwikipedia.org

This reaction is crucial for two main reasons:

It allows the galactose-derived carbon skeleton to enter the mainstream of glucose metabolism as UDP-glucose. brighton.ac.uk

It provides a route for the de novo synthesis of UDP-alpha-D-galactose(2-) from UDP-glucose when dietary galactose is unavailable. researchgate.netplos.org

In many eukaryotes, including humans, GALE also catalyzes the interconversion of UDP-N-acetylgalactosamine (UDP-GalNAc) and UDP-N-acetylglucosamine (UDP-GlcNAc). brighton.ac.ukplos.orgnih.gov

EnzymeEC NumberReaction CatalyzedCofactor
UDP-glucose 4-Epimerase (GALE) 5.1.3.2UDP-alpha-D-galactose(2-) ⇌ UDP-glucoseNAD+ wikipedia.org

De Novo Synthesis Pathways

The primary de novo pathway for UDP-alpha-D-galactose(2-) synthesis relies on the action of UDP-glucose 4-epimerase (GALE). researchgate.net In situations where exogenous galactose is limited, cells can synthesize UDP-alpha-D-galactose(2-) by the epimerization of UDP-glucose. researchgate.netoup.com The UDP-glucose itself is generated from glucose-1-phosphate and UTP by the enzyme UDP-glucose pyrophosphorylase (UGP). researchgate.net Therefore, the de novo synthesis of UDP-alpha-D-galactose(2-) is intrinsically linked to glucose metabolism. oup.com This pathway ensures that cells can produce essential galactose-containing glycoconjugates even in the absence of dietary galactose. researchgate.netplos.org

Salvage Pathway Mechanisms, including UDP-glucose-independent routes

Salvage pathways provide an alternative route for the synthesis of UDP-alpha-D-galactose(2-) from galactose. researchgate.net In most organisms, the salvage pathway is essentially the Leloir pathway, where free galactose is phosphorylated by GALK and subsequently converted to UDP-galactose by GALT, a process dependent on UDP-glucose. researchgate.netoup.com

However, some organisms, such as the protozoan parasite Leishmania major, have evolved UDP-glucose-independent salvage pathways. researchgate.netoup.comnih.gov These parasites lack a clear GALT homolog but possess a UDP-sugar pyrophosphorylase (USP). researchgate.netoup.com This enzyme can directly catalyze the formation of UDP-alpha-D-galactose(2-) from galactose-1-phosphate and UTP. researchgate.net This adaptation allows the parasite to synthesize essential UDP-galactose for its protective surface glycocalyx, even when UDP-glucose is scarce. oup.comnih.gov Research has shown that even with a targeted deletion of the gene for UDP-glucose pyrophosphorylase, Leishmania can still synthesize galactose-containing molecules, highlighting the importance of this alternative salvage route. nih.gov

Alternative Catabolic and Anabolic Routes in Specific Organisms (e.g., Fungal Pathways)

While the Leloir pathway is highly conserved, some organisms, particularly fungi, have evolved alternative pathways for galactose metabolism. nih.gov

Oxidative Pathway: In some fungi, galactose can be oxidized to galactonate, which is then metabolized to intermediates like pyruvate (B1213749) and glyceraldehyde 3-phosphate. nih.gov

Oxido-Reductive Pathway: Filamentous fungi such as Aspergillus niger can utilize an oxido-reductive pathway that involves a series of redox reactions to convert galactose into D-fructose. nih.gov

Specialized Epimerase Functions: In the pathogenic fungus Aspergillus fumigatus, multiple UDP-glucose 4-epimerase genes exist with distinct roles. For instance, the Uge5 epimerase is crucial for growth on galactose and for synthesizing the galactofuranose component of the cell wall polysaccharide galactomannan (B225805). nih.gov Another epimerase, Uge3, is involved in producing UDP-N-acetylgalactosamine for the synthesis of galactosaminogalactan. nih.gov These alternative routes reflect the metabolic adaptability of fungi to different environments and their specific requirements for cell wall biosynthesis. nih.gov In some fungi, a carnitine acyltransferase domain has been found to catalyze the d-galactose-esterification of a polyketide, using galactose-1-phosphate as the likely physiological substrate over UDP-galactose. nih.gov

Regulation of Intracellular UDP-alpha-D-galactose(2-) Levels

The intracellular concentration of Uridine diphosphate-alpha-D-galactose(2-) (UDP-galactose) is meticulously controlled through a multi-layered regulatory network. This regulation is critical as UDP-galactose is an essential precursor for the biosynthesis of numerous glycoconjugates, including glycoproteins and glycolipids, and for the synthesis of lactose (B1674315) in mammary glands. researchgate.netnih.gov The cellular pool of UDP-galactose is maintained by balancing its synthesis, interconversion from UDP-glucose, and transport. researchgate.netnih.gov Key regulatory mechanisms include transcriptional control of metabolic enzymes, the catalytic activity of enzymes like UDP-galactose 4'-epimerase, and the availability of substrates.

Transcriptional and Hormonal Regulation

A primary mechanism for regulating UDP-galactose levels is through the control of gene expression for the enzymes and transporters involved in its synthesis pathway. This is particularly evident during physiological processes with high demand for UDP-galactose, such as the initiation of lactation in mammary epithelial cells. nih.gov

During the onset of milk production, there is a significant upregulation of genes that control the conversion of glucose to UDP-galactose. nih.gov Research in humans has shown that the expression of key genes, including UDP-glucose pyrophosphorylase 2 (UGP2) and phosphoglucomutase 1 (PGM1), increases substantially. nih.govnih.gov Concurrently, the gene for the Golgi UDP-galactose transporter, SLC35A2, is also upregulated to ensure the transport of newly synthesized UDP-galactose into the Golgi apparatus for lactose synthesis. nih.govphysiology.org The coordinated induction of these genes suggests that the synthesis and transport of UDP-galactose are potential rate-limiting steps in processes like lactose production. nih.govnih.gov

This transcriptional response is closely linked to hormonal changes. The withdrawal of progesterone (B1679170) and a peak in prolactin levels appear to trigger a signaling cascade, possibly involving the prolactin receptor (PRLR) and the downstream signal transducer and activator of transcription 5 (STAT5), which in turn induces the expression of UGP2 and SLC35A2. nih.govphysiology.org

Table 1: Changes in Gene Expression Related to UDP-galactose Synthesis During Initiation of Lactation in Humans

GeneProtein/EnzymeTime Frame (Post-Delivery)Fold Increase in ExpressionReference
GALK2Galactose Kinase 26 to 72 hours18-fold nih.gov
UGP2UDP-glucose Pyrophosphorylase 26 to 72 hours10-fold nih.govnih.gov
PGM1Phosphoglucomutase 16 to 72 hours3-fold nih.govnih.gov
SLC35A2UDP-galactose Transporter 26 to 96 hours3-fold nih.govphysiology.org
PRLRProlactin Receptorby 72 hours10-fold nih.govnih.gov
STAT5Signal Transducer and Activator of Transcription 5by 72 hours2.5-fold nih.govnih.gov

Enzymatic Regulation and Interconversion

The reversible epimerization of UDP-glucose to UDP-galactose, catalyzed by UDP-galactose 4'-epimerase (GALE), is a crucial control point for intracellular UDP-galactose levels. wikipedia.org This enzyme performs the final step in the Leloir pathway of galactose metabolism and allows the cell to generate UDP-galactose even in the absence of dietary galactose. nih.govwikipedia.org The activity of GALE enables the cell to balance the pools of UDP-glucose and UDP-galactose according to metabolic needs. nih.gov In metazoans, GALE also catalyzes the interconversion of UDP-N-acetylgalactosamine (UDP-GalNAc) and UDP-N-acetylglucosamine (UDP-GlcNAc), making it a central enzyme in the metabolism of these vital UDP-sugars required for glycosylation. nih.govnih.gov

Studies in Arabidopsis have shown that when GALE activity is low, plants exhibit increased sensitivity to galactose and accumulate higher levels of UDP-galactose, while UDP-glucose levels remain relatively constant. nih.gov This indicates that the epimerase activity is critical for managing the flux of galactose through the metabolic pathway and preventing the accumulation of potentially toxic intermediates. nih.gov

Regulation by Substrate Availability

The intracellular concentrations of UDP-galactose are also highly responsive to the availability of external hexoses. In cell lines with genetic defects in galactose metabolism, the impact of substrate availability is particularly pronounced. For instance, in fibroblasts deficient in galactose-1-phosphate uridyltransferase (GALT), the enzyme that converts galactose-1-phosphate to UDP-galactose, the levels of UDP-galactose are significantly lower than in control cells when grown in a standard glucose medium. oup.com

Cultivating cells with specific sugars can modulate the intracellular nucleotide sugar pools. In a UDP-glucose pyrophosphorylase (UGP)-deficient cell line, which normally has very low levels of both UDP-glucose and UDP-galactose, the addition of galactose to the growth medium can partially restore these levels. nih.gov This suggests the existence of salvage pathways or alternative enzymatic activities that can generate UDP-sugars when the primary de novo pathway is impaired. researchgate.netnih.gov The accumulation of intermediates like galactose-1-phosphate in GALT-deficient cells can also impact the levels of UDP-sugars, highlighting the intricate balance maintained by the metabolic network. oup.com

Table 2: Intracellular UDP-hexose Concentrations in Control vs. GALT-deficient Human Fibroblasts

Cell TypeGrowth MediumUDP-glucose (µmoles/100g protein)UDP-galactose (µmoles/100g protein)Reference
Control Fibroblasts0.1% Glucose236 ± 2582 ± 10 oup.com
GALT-deficient Fibroblasts0.1% Glucose157 ± 1025 ± 5 oup.com
GALT-deficient (GALT-transfected)0.1% Glucose210 ± 1355 ± 9 oup.com
GALT-deficient (hUGP2-transfected)0.1% Glucose305 ± 2875 ± 12 oup.com

Enzymatic Transformations Involving Udp Alpha D Galactose 2

UDP-glucose 4-Epimerase (GALE) Activity and Specificity

UDP-glucose 4-epimerase (GALE), also known as UDP-galactose 4-epimerase, is a vital enzyme that catalyzes the reversible interconversion of UDP-galactose and UDP-glucose. wikipedia.org This reaction is a cornerstone of galactose metabolism, operating in the final step of the Leloir pathway. wikipedia.org Found across a wide range of organisms including bacteria, fungi, plants, and mammals, GALE's activity ensures the availability of UDP-glucose for glycolysis and other metabolic pathways, while also providing a route for the synthesis of UDP-galactose, a necessary precursor for glycoconjugate biosynthesis. wikipedia.orgnih.gov

Reaction Mechanism and Kinetic Studies

The epimerization reaction catalyzed by GALE proceeds through a well-defined mechanism involving an oxidized intermediate. The process begins with the abstraction of a proton from the 4'-hydroxyl group of the galactose moiety of UDP-galactose by a catalytic tyrosine residue within the enzyme's active site. wikipedia.org This is accompanied by the transfer of a hydride from the C4 position of the sugar to the enzyme-bound nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) cofactor, resulting in the formation of NADH and a 4-ketopyranose intermediate. wikipedia.orgresearchgate.net The intermediate then rotates within the active site, and the hydride is returned from NADH to the opposite face of the ketopyranose, yielding UDP-glucose. wikipedia.org

Kinetic parameters for GALE have been determined in various organisms. For instance, in Escherichia coli, the kcat for the conversion of UDP-glucose to UDP-galactose is 760 s⁻¹ at pH 8.5 and 27°C, while the kcat for the reverse reaction is 24 s⁻¹. uniprot.org The Michaelis-Menten constant (Km) for UDP-galactose in E. coli has been reported to be between 18 µM and 160 µM under similar conditions. uniprot.org In humans, the Km for UDP-galactose is 69 µM at pH 8.8 and 37°C, with a Vmax of 1.22 mmol/min/mg. uniprot.org For the protozoan parasite Entamoeba histolytica, the Km for UDP-glucose is 31.82 µM, and the Vmax is 4.31 U/mg at 37°C and pH 8.5. plos.org

OrganismSubstrateKm (µM)kcat (s⁻¹) or VmaxConditionsReference
Escherichia coliUDP-glucose225760 s⁻¹pH 8.5, 27°C uniprot.org
Escherichia coliUDP-galactose18 - 16024 s⁻¹pH 8.5, 27°C uniprot.org
Homo sapiensUDP-galactose691.22 mmol/min/mgpH 8.8, 37°C uniprot.org
Entamoeba histolyticaUDP-glucose31.824.31 U/mgpH 8.5, 37°C plos.org

Cofactor Requirements and Role (e.g., NAD+)

The catalytic activity of UDP-glucose 4-epimerase is strictly dependent on the presence of the cofactor nicotinamide adenine dinucleotide (NAD+). wikipedia.org NAD+ is tightly, and in many cases irreversibly, bound to the enzyme, acting as a prosthetic group. nih.govresearchgate.netresearchgate.net Its role is central to the epimerization mechanism, where it functions as a transient hydride acceptor and donor. wikipedia.orgresearchgate.net During the reaction, the NAD+ molecule is reduced to NADH upon accepting a hydride from the C4 position of the sugar substrate, facilitating the formation of the 4-ketopyranose intermediate. wikipedia.org The subsequent reoxidation of NADH to NAD+ occurs as the hydride is transferred back to the intermediate to form the epimerized product. wikipedia.org The binding of the uridine (B1682114) nucleotide portion of the substrate can induce a conformational change in the enzyme that activates the bound NAD+. researchgate.net

Comparative Enzymology Across Organisms

While the fundamental function of GALE is conserved, comparative studies have revealed interesting differences in its properties across various organisms. For example, human and some bacterial GALE isoforms can also catalyze the reversible conversion of UDP-N-acetylglucosamine (UDP-GlcNAc) to UDP-N-acetylgalactosamine (UDP-GalNAc), a reaction not performed by the E. coli enzyme. wikipedia.orguniprot.org This broader substrate specificity in the human enzyme is attributed to a larger sugar-binding pocket in its active site. uniprot.org

In the plant kingdom, UDP-glucuronic acid 4-epimerase (UGlcAE) isoforms from different species exhibit distinct enzymatic properties. nih.gov For instance, UGlcAEs from maize and rice (Poaceae family) show a significantly lower inhibition constant (Ki) for UDP-xylose compared to their counterparts in Arabidopsis (a dicot). nih.gov Furthermore, plant epimerases are highly specific for UDP-glucuronic acid and UDP-galacturonic acid, unlike some bacterial homologs which may have a broader substrate range. nih.gov In the oyster Magallana gigas, the GALE enzyme displays good thermal stability at temperatures between 16 and 30°C, a feature that could be advantageous for biotechnological applications. mdpi.com These variations highlight the evolutionary adaptation of GALE to meet the specific metabolic needs of different organisms.

Glycosyltransferase-Mediated Reactions Utilizing UDP-alpha-D-galactose(2-)

UDP-alpha-D-galactose serves as a donor substrate for a large and diverse family of enzymes known as glycosyltransferases. These enzymes are responsible for the synthesis of the vast array of complex carbohydrate structures (glycans) found on proteins and lipids.

General Principles of Galactosyl Transfer

Glycosyltransferases catalyze the transfer of a monosaccharide moiety from a nucleotide sugar donor, such as UDP-alpha-D-galactose, to a specific acceptor molecule. nih.gov The acceptor can be another monosaccharide, an oligosaccharide, a protein, or a lipid. nih.gov The reaction results in the formation of a new glycosidic bond. Glycosyltransferases exhibit high specificity for both the donor and acceptor substrates, as well as for the linkage they create. nih.gov

These transfer reactions can proceed with either inversion or retention of the stereochemistry at the anomeric carbon of the donor sugar. nih.gov Inverting glycosyltransferases, such as β1-4 galactosyltransferase, utilize a direct displacement SN2-like mechanism where the acceptor's hydroxyl group attacks the anomeric carbon from the opposite side of the leaving UDP group. nih.govacs.org Retaining glycosyltransferases, like the alpha-galactosyltransferases, employ a more complex mechanism that results in the preservation of the anomeric configuration. ebi.ac.uk Many glycosyltransferases, particularly those in the GT-A and GT-B superfamilies, are metal-dependent, often requiring divalent cations like Mn²⁺ for their activity. ebi.ac.uknih.gov

Alpha-Galactosyltransferase Family (e.g., Alpha-1,3-Galactosyltransferase)

The alpha-galactosyltransferase family encompasses enzymes that transfer galactose from UDP-alpha-D-galactose to an acceptor, forming an alpha-glycosidic linkage. ebi.ac.uk A prominent member of this family is alpha-1,3-galactosyltransferase (α3GT), which catalyzes the synthesis of the α-gal epitope (α-D-galactosyl-(1→3)-β-D-galactosyl-) on glycoconjugates. ebi.ac.uknih.gov This enzyme is a retaining glycosyltransferase and is metal-dependent. ebi.ac.uk

The catalytic mechanism of α3GT is a subject of ongoing research, but structural studies have provided significant insights. The binding of UDP-galactose to the enzyme is stabilized by interactions with multiple residues, including a highly conserved region from His315 to Ser318. acs.orgnih.govresearchgate.net The negative charge of Asp316 has been shown to be crucial for catalytic activity. acs.orgnih.gov The reaction involves the transfer of the galactose moiety to the acceptor substrate, with retention of the alpha-anomeric configuration. ebi.ac.uk Other examples of alpha-galactosyltransferases include lipopolysaccharide 3-alpha-galactosyltransferase, which is involved in bacterial lipopolysaccharide biosynthesis, and N-acetyllactosaminide 3-alpha-galactosyltransferase, which participates in the synthesis of various glycosphingolipids. wikipedia.orgwikipedia.org

UDP-galactopyranose Mutase (UGM) Activity

UDP-galactopyranose mutase (UGM) is a unique enzyme that catalyzes the reversible interconversion of UDP-α-D-galactopyranose (the six-membered ring form) and UDP-α-D-galactofuranose (the five-membered ring form). nih.govnih.gov This enzymatic activity is crucial for the biosynthesis of galactofuranose-containing glycoconjugates, which are essential components of the cell walls of many pathogenic microorganisms, including bacteria, fungi, and protozoa, but are absent in humans. plos.orgacs.org

The reaction catalyzed by UGM involves the ring contraction of the galactose moiety while it is attached to UDP. nih.gov This isomerization is a non-redox reaction, meaning there is no net change in the oxidation state of the substrate or product. plos.orgresearchgate.net The equilibrium of the reaction favors the pyranose form, but the continuous utilization of UDP-galactofuranose by galactofuranosyltransferases drives the reaction towards the synthesis of the furanose form. nih.gov The product, UDP-galactofuranose, serves as the activated donor for the incorporation of galactofuranose residues into various glycans. nih.gov

A distinctive feature of UGM is its requirement for a reduced flavin adenine dinucleotide (FAD) cofactor for its catalytic activity, despite the reaction being redox-neutral. plos.orgacs.org The role of the flavin cofactor is catalytic and not as a redox agent. Current evidence supports a mechanism where the reduced flavin acts as a nucleophile. nih.govplos.org

The proposed mechanism involves the N5 atom of the reduced flavin attacking the anomeric carbon (C1) of the galactose residue of UDP-galactopyranose. nih.govweebly.com This attack leads to the cleavage of the C1-O bond of the glycosidic linkage, releasing UDP and forming a covalent flavin-galactose adduct. nih.govplos.org This intermediate is an iminium ion. nih.gov The galactose ring then opens and subsequently re-closes to form the five-membered furanose ring. acs.orgweebly.com Finally, UDP attacks the flavin-galactofuranose adduct to release UDP-galactofuranose, completing the catalytic cycle. weebly.com The ability to trap and characterize the flavin-galactose adduct provides strong support for this nucleophilic role of the flavin cofactor. nih.govplos.org

Other UDP-alpha-D-galactose(2-) Converting Enzymes

Beyond the primary metabolic routes, other enzymes can catalyze transformations involving UDP-alpha-D-galactose(2-). These enzymes often exhibit broader substrate specificities or function in specific metabolic contexts, contributing to the dynamic pool of nucleotide sugars within the cell.

UDP-galactose Dehydrogenase

UDP-glucose 6-dehydrogenase (UGDH; EC 1.1.1.22) is an enzyme that plays a critical role in the biosynthesis of glycosaminoglycans and cell wall polysaccharides. portlandpress.comwikipedia.org Its primary function is to catalyze the irreversible, two-fold NAD⁺-dependent oxidation of UDP-glucose to UDP-glucuronic acid. portlandpress.comoncotarget.com This product, UDP-glucuronic acid, is a key precursor for molecules like hyaluronan, chondroitin (B13769445) sulfate, and heparan sulfate, and is also the antecedent for UDP-xylose, a vital component of plant cell walls. portlandpress.comwikipedia.orgnih.gov

The reaction catalyzed by UGDH is: UDP-glucose + 2 NAD⁺ + H₂O → UDP-glucuronic acid + 2 NADH + 2 H⁺ uniprot.org

While the canonical substrate for UGDH is UDP-glucose, the question of its activity towards the C4-epimer, UDP-alpha-D-galactose(2-), has been a subject of investigation. For most organisms studied, including soybean and Arabidopsis thaliana, research indicates that UGDH is highly specific for UDP-glucose and does not convert UDP-galactose into its corresponding uronic acid, UDP-galacturonic acid. oup.comresearchgate.net However, exceptions have been identified. A study on the UGDH isoforms from licorice (Glycyrrhiza uralensis) found that one isoform, GuUGD4, could utilize UDP-galactose as a substrate, albeit with only 15% of the activity observed with UDP-glucose. researchgate.net This suggests that in certain species, a direct pathway for the oxidation of UDP-galactose may exist.

Substrate Specificity of UDP-glucose 6-dehydrogenase (UGDH) from Various Sources
Enzyme SourceSubstrateRelative Activity (%)Reference
Soybean (Glycine max)UDP-glucose100 researchgate.net
UDP-galactoseNot converted
Arabidopsis thaliana (4 isoforms)UDP-glucose100 oup.com
UDP-galactoseNot accepted
Glycyrrhiza uralensis (GuUGD4)UDP-glucose100 researchgate.net
UDP-galactose15

UDP-sugar Pyrophosphorylases (USP)

UDP-sugar pyrophosphorylases (USP; EC 2.7.7.64) are enzymes that catalyze the reversible formation of UDP-sugars from their respective sugar-1-phosphates and UTP. frontiersin.orgrsc.org These enzymes are characterized by their broad substrate specificity, distinguishing them from more specific pyrophosphorylases like UDP-glucose pyrophosphorylase (UGPase). rsc.orgresearchgate.net

The general reaction is as follows: Sugar-1-Phosphate + UTP ⇌ UDP-Sugar + Inorganic Pyrophosphate (PPi) frontiersin.org

Crucially, this reaction is freely reversible. frontiersin.orgrsc.org This means that USPs can catalyze the pyrophosphorolysis of UDP-sugars, including UDP-alpha-D-galactose(2-), to generate the corresponding sugar-1-phosphate and UTP. This reverse reaction allows the cell to salvage monosaccharides from nucleotide-sugar pools. In plants and protozoan parasites like Leishmania, USP is a key enzyme in the salvage pathway for galactose, where it primarily catalyzes the synthesis of UDP-galactose from galactose-1-phosphate. plos.org However, the reversible nature of the catalysis means it also contributes to the equilibrium between the nucleotide sugar and its corresponding sugar-1-phosphate, thereby playing a role in regulating the cellular concentrations of these metabolites. frontiersin.org

The broad specificity of USPs has been demonstrated in several organisms. For instance, the USP from Arabidopsis and pea can utilize a range of sugar-1-phosphates to synthesize various UDP-sugars, implying they can also act on these UDP-sugars in the reverse direction. researchgate.net

Kinetic Parameters of Recombinant Arabidopsis thaliana UDP-sugar Pyrophosphorylase (AtUSP) for Various Substrates in the Synthesis Reaction
Substrate (Sugar-1-Phosphate)Km (mM)kcat (s⁻¹)kcat/Km (s⁻¹·mM⁻¹)Reference
Glc-1-P0.0810.3128.8 cambridge.org
Gal-1-P0.0511.0220.0
GlcA-1-P0.0612.8213.3
Xyl-1-P0.229.241.8
Ara-1-P0.138.565.4

Role in Glycosylation and Glycoconjugate Synthesis

Biosynthesis of Polysaccharides

UDP-α-D-galactose is an indispensable precursor for the assembly of various galactose-containing polysaccharides in a wide range of organisms, from bacteria to plants and fungi. wikipedia.orgasm.orgmedchemexpress.com These polysaccharides can serve structural roles, act as storage molecules, or function as key components of the cell surface involved in interactions with the environment. asm.org

In the bacterium Sinorhizobium meliloti, UDP-α-D-galactose is required for the synthesis of multiple cell surface polysaccharides, including lipopolysaccharide (LPS), succinoglycan (SG), and galactoglucan (GG). asm.org These molecules are crucial for the bacterium's protective functions and its symbiotic relationship with leguminous plants. asm.org The enzyme UDP-glucose 4-epimerase (ExoB) is a key catalyst in providing the necessary UDP-α-D-galactose for the production of these glycans. asm.org

In the fungus Hericium erinaceus, a mutant strain with high polysaccharide production showed increased carbohydrate metabolism and a significant upregulation of the enzyme UDP-glucose-4-epimerase (GAL10). frontiersin.org This enzyme directly converts UDP-α-D-glucose to UDP-α-D-galactose, demonstrating the direct link between the availability of this nucleotide sugar and the final yield of galactose-containing polysaccharides. frontiersin.org Similarly, in plants, UDP-α-D-galactose is transported into the Golgi apparatus where it is used as a substrate for the synthesis of non-cellulose polysaccharides that are vital components of the cell wall. medchemexpress.com

The central reaction for making UDP-α-D-galactose available for polysaccharide synthesis is the epimerization of UDP-α-D-glucose, a reaction catalyzed by UDP-glucose 4-epimerase. frontiersin.org

OrganismPolysaccharide SynthesizedEnzyme(s) Involving UDP-α-D-galactoseReference
Sinorhizobium melilotiLipopolysaccharide (LPS), Succinoglycan (SG), Galactoglucan (GG)UDP-glucose 4-epimerase (ExoB), UDP-xylose 4-epimerase (Uxe) asm.org
Hericium erinaceusGalactose-containing fungal polysaccharidesUDP-glucose-4-epimerase (GAL10) frontiersin.org
Plants (e.g., Pea)Non-cellulose cell wall polysaccharidesUDP-galactose translocator medchemexpress.com

Synthesis of Glycoproteins and Glycolipids

UDP-α-D-galactose is the universal galactose donor for the synthesis of glycoproteins and glycolipids, two major classes of glycoconjugates. basys2.canih.gov These molecules are critical for a vast array of cellular functions. The synthesis occurs primarily in the Golgi apparatus, where a family of enzymes called galactosyltransferases transfers galactose from UDP-α-D-galactose onto growing oligosaccharide chains attached to proteins or lipids. medchemexpress.comuniprot.org

In glycoprotein (B1211001) synthesis, galactosyltransferases add galactose to N-acetylglucosamine (GlcNAc) residues on asparagine-linked (N-linked) oligosaccharides. uniprot.orgacs.org For instance, bovine milk β-1,4-galactosyltransferase 1 (B4GALT1) catalyzes the transfer of galactose to terminal GlcNAc residues on complex N-linked glycans. uniprot.org Research has shown that this enzyme preferentially galactosylates the GlcNAcβ1,2Manα1,3- branch of biantennary oligosaccharides, indicating a high degree of specificity in the modification of glycoproteins. acs.org The transport of UDP-α-D-galactose from the cytosol into the Golgi lumen is a prerequisite for these reactions and is mediated by a specific UDP-galactose translocator, a protein also known as solute carrier family 35 member A2 (SLC35A2). uniprot.org

In glycolipid synthesis, UDP-α-D-galactose is essential for the elongation of the carbohydrate chains of glycosphingolipids. google.com.na For example, the enzyme monogalactosyldiacylglycerol (B12364196) synthase uses UDP-α-D-galactose and 1,2-diacyl-sn-glycerol to form monogalactosyldiacylglycerol (MGDG), a key glycolipid in plant chloroplast membranes. genome.jp A subsequent enzyme, digalactosyldiacylglycerol (B1163852) synthase, can then add another galactose from UDP-α-D-galactose to MGDG to form digalactosyldiacylglycerol (DGDG). expasy.org Another example is the synthesis of globo-series glycolipids, where UDP-D-galactose:β-D-galactose-R 4-α-D-galactosyltransferase (α4Gal-T1) adds a galactose residue to a terminal galactose on the acceptor molecule. google.com.na

Glycoconjugate ClassKey EnzymeAcceptor MoleculeProductReference
Glycoprotein (N-linked)β-1,4-galactosyltransferase 1 (B4GALT1)N-acetyl-beta-D-glucosaminyl derivativebeta-D-galactosyl-(1->4)-N-acetyl-beta-D-glucosaminyl derivative uniprot.org
Glycolipid (Glycerolipid)Monogalactosyldiacylglycerol synthase1,2-diacyl-sn-glycerolMonogalactosyldiacylglycerol (MGDG) genome.jp
Glycolipid (Glycerolipid)Digalactosyldiacylglycerol synthaseMonogalactosyldiacylglycerol (MGDG)Digalactosyldiacylglycerol (DGDG) expasy.org
Glycolipid (Globo-series)UDP-D-galactose:β-D-galactose-R 4-α-D-galactosyltransferase (α4Gal-T1)β-D-galactose-containing glycosphingolipidα-1,4-galactosyl-glycosylated glycosphingolipid google.com.na

Contributions to Cell Surface Glycocalyx Formation

The glycocalyx is a dense, carbohydrate-rich layer that coats the exterior of most eukaryotic and prokaryotic cells. It is composed of the glycan portions of membrane-bound glycoproteins and glycolipids, as well as secreted proteoglycans and polysaccharides. researchgate.netnih.gov UDP-α-D-galactose is fundamentally important for the formation and maintenance of this structure, as it provides the galactose units for many of its components. researchgate.netnih.gov

The protozoan parasite Leishmania major provides a well-studied example of the critical role of UDP-α-D-galactose in glycocalyx biosynthesis. researchgate.netnih.gov The parasite's surface is covered by a thick glycocalyx rich in galactose-containing glycoconjugates, including lipophosphoglycan (LPG), proteophosphoglycans (PPGs), and glycoinositolphospholipids (GIPLs). nih.govnih.gov The synthesis of these molecules is absolutely dependent on a steady supply of UDP-α-D-galactose. nih.govnih.gov Studies on Leishmania have revealed multiple pathways for UDP-α-D-galactose biosynthesis, including the de novo pathway via epimerization of UDP-glucose and salvage pathways that activate galactose from the environment. researchgate.netnih.gov The existence of these pathways underscores the metabolite's importance; even when one pathway is genetically deleted, the parasite can utilize another to maintain the galactosylation of its glycocalyx, which is essential for its survival and virulence. researchgate.netnih.govnih.gov

In human cells, the enzyme UDP-galactose 4′-epimerase (GALE) is required to balance the pools of UDP-glucose and UDP-galactose. nih.gov Deletion of GALE in human cell lines leads to significantly reduced levels of UDP-galactose, which in turn alters the structure of the cell-surface glycome, affecting the composition of glycans on glycoproteins and glycolipids that constitute the glycocalyx. nih.gov

Glycosylation in Specific Biological Processes (e.g., Cell-Cell Recognition)

The terminal galactose residues added to glycoproteins and glycolipids from UDP-α-D-galactose often serve as critical recognition signals in a variety of biological processes. The specific structures they form on the cell surface mediate interactions between cells, as well as between cells and the extracellular matrix. uniprot.org

One key example is the role of cell-surface galactosyltransferase. The same enzyme that synthesizes glycans in the Golgi (β-1,4-galactosyltransferase 1) can also be present on the cell surface. uniprot.org In this location, it functions not as a synthetic enzyme but as a receptor molecule, binding to specific oligosaccharide ligands on adjacent cells or in the matrix. uniprot.org These interactions are implicated in developmental processes and fertilization. uniprot.org

Furthermore, UDP-α-D-galactose itself has been identified as an extracellular signaling molecule. It can be released from cells and act as a potent agonist for the P2Y14 receptor, a purinergic receptor involved in immune cell responses. caymanchem.comnih.gov The regulated release of UDP-α-D-galactose suggests it has a paracrine/autocrine signaling function in addition to its intracellular role as a glycosylation substrate. nih.gov This signaling can, in turn, influence processes like the activation of glial and dendritic cells, highlighting a direct role for the nucleotide sugar itself in intercellular communication. caymanchem.com

Interactions with Cellular Receptors and Signaling Pathways

Agonist Activity at Purinergic Receptors (e.g., P2Y14 Receptor)

UDP-alpha-D-galactose is a recognized agonist for the P2Y14 receptor, a G protein-coupled receptor (GPCR) that is part of the P2Y family of purinergic receptors. nih.govcaymanchem.comnih.gov Unlike other P2Y receptors that are activated by nucleotides like ATP and UTP, the P2Y14 receptor is uniquely activated by UDP-sugars, including UDP-glucose, UDP-glucuronic acid, and UDP-N-acetylglucosamine, in addition to UDP-alpha-D-galactose. nih.govnih.gov

The agonist activity of UDP-alpha-D-galactose at the P2Y14 receptor has been demonstrated in various cell types and experimental systems. For instance, studies have shown that UDP-alpha-D-galactose can induce responses in cells engineered to express the human P2Y14 receptor. nih.gov Research has also indicated that UDP-alpha-D-galactose, along with other UDP-sugars, can promote Rho activation in neutrophil-differentiated HL60 cells, which express the P2Y14 receptor. physiology.org

The potency of UDP-alpha-D-galactose as a P2Y14 receptor agonist has been quantified in several studies. It has been reported to have an EC50 value of approximately 0.67 μM for the human P2Y14 receptor. caymanchem.comambeed.cnmedchemexpress.commedchemexpress.com The relative potency of different UDP-sugars at the P2Y14 receptor generally follows the order of UDP-glucose being slightly more potent than or equipotent to UDP-galactose and UDP-glucuronic acid, while UDP-N-acetylglucosamine is typically less potent. nih.govelifesciences.org

The activation of the P2Y14 receptor by UDP-alpha-D-galactose is implicated in various physiological processes, particularly those related to inflammation and immune responses. elifesciences.orgguidetopharmacology.org For example, the release of UDP-sugars from damaged cells can act as a danger signal, stimulating P2Y14 receptors on immune cells like neutrophils and mast cells. researchgate.netnih.gov In the context of the liver, UDP-galactose released from dying hepatocytes can activate P2Y14 receptors on hepatic stellate cells, contributing to liver fibrosis. mdpi.com Furthermore, P2Y14 receptor activation by UDP-sugars has been shown to mediate vasoconstriction in porcine coronary and pancreatic arteries. nih.govcardiff.ac.uk

Interactive Data Table: Agonist Activity of UDP-Sugars at the P2Y14 Receptor

CompoundReceptorSpeciesActivityEC50/IC50 (µM)Reference
UDP-alpha-D-galactoseP2Y14HumanAgonist0.67 caymanchem.comambeed.cnmedchemexpress.commedchemexpress.com
UDP-alpha-D-galactoseP2Y14HumanAgonist0.0783 elifesciences.org
UDP-glucoseP2Y14HumanAgonist0.0403 elifesciences.org
UDP-glucuronic acidP2Y14HumanAgonist0.0599 elifesciences.org
UDP-N-acetylglucosamineP2Y14HumanAgonist0.1844 elifesciences.org

Biochemical Mechanisms of Receptor Activation

The activation of the P2Y14 receptor by UDP-alpha-D-galactose involves the binding of the sugar nucleotide to a specific site on the receptor, leading to a conformational change that initiates intracellular signaling. The P2Y14 receptor is coupled to G proteins of the Gi/o family. nih.govnih.gov

Upon agonist binding, the activated P2Y14 receptor promotes the dissociation of the G protein heterotrimer into its Gαi/o and Gβγ subunits. The Gαi/o subunit subsequently inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. nih.govnih.gov This inhibition of cAMP production is a hallmark of P2Y14 receptor activation and has been observed in various cell types. nih.govcardiff.ac.uk

Recent structural and molecular modeling studies have provided insights into the specific interactions between UDP-sugars and the P2Y14 receptor. A conserved salt-bridging chain within the transmembrane helices 2 and 7, designated as K2.60-D2.64-K7.35-E7.36 (KDKE), has been identified as a crucial motif for distinguishing between different UDP-sugars, including UDP-galactose. elifesciences.org It is proposed that UDP-glucose, and by extension other UDP-sugars, activates the receptor by bridging these two transmembrane helices. elifesciences.org

Downstream of G protein activation, P2Y14 receptor signaling can engage other pathways. For instance, the Gβγ subunits can activate phospholipase C-β (PLC-β), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively. nih.gov Additionally, P2Y14 receptor activation has been linked to the stimulation of the mitogen-activated protein kinase (MAPK) pathway, including ERK1/2 phosphorylation, and the Rho signaling pathway, which is involved in cytoskeleton rearrangement and cell migration. physiology.orgmdpi.comcardiff.ac.uk

Udp Alpha D Galactose 2 in Organismal and Pathogen Metabolism

Mammalian Systems

Role in Human Metabolome

In human metabolism, UDP-alpha-D-galactose(2-) is an essential intermediate in the Leloir pathway, the primary route for galactose metabolism. wikipedia.orgresearchgate.net Following the consumption of lactose (B1674315), which is hydrolyzed into glucose and galactose, galactose is converted to galactose-1-phosphate by the enzyme galactokinase. Subsequently, galactose-1-phosphate uridyltransferase (GALT) catalyzes the reaction of galactose-1-phosphate with UDP-glucose to produce UDP-galactose and glucose-1-phosphate. wikipedia.orgresearchgate.net

This newly synthesized UDP-galactose can then be epimerized to UDP-glucose by UDP-galactose 4'-epimerase (GALE), which can then enter glycolysis. wikipedia.orgresearchgate.net This interconversion is crucial for maintaining the cellular pool of UDP-glucose. Conversely, UDP-galactose serves as the direct donor of galactose units for the synthesis of a vast array of glycoconjugates, including glycoproteins, glycolipids, and glycosaminoglycans. hmdb.ca These molecules are integral components of cell membranes, the extracellular matrix, and secreted proteins, playing roles in cell-cell recognition, signaling, and adhesion.

Defects in the enzymes of the Leloir pathway can lead to the genetic disorder galactosemia, highlighting the importance of proper UDP-galactose metabolism. frontiersin.org In individuals with classic galactosemia, a deficiency in GALT leads to the accumulation of galactose-1-phosphate and other metabolites, causing severe health issues. frontiersin.org Furthermore, UDP-galactose is a known human metabolite, and its levels can be indicative of metabolic state and health. hmdb.canih.gov

Microbial Systems

Fungal Metabolic Pathways (e.g., Aspergillus niger, Saccharomyces cerevisiae)

In fungi such as Aspergillus niger and Saccharomyces cerevisiae, UDP-alpha-D-galactose(2-) is a key metabolite in galactose utilization, primarily through the Leloir pathway. researchgate.netoup.com

In Saccharomyces cerevisiae, the metabolism of galactose is tightly regulated. The enzymes required for the Leloir pathway, including galactokinase, galactose-1-phosphate uridyltransferase, and UDP-galactose 4'-epimerase, are encoded by the GAL genes. researchgate.net The expression of these genes is induced by the presence of galactose and repressed by glucose. researchgate.net UDP-galactose 4'-epimerase (Gal10p in yeast) is a bifunctional enzyme that also possesses mutarotase (B13386317) activity. oup.com This enzyme is critical for converting UDP-galactose to UDP-glucose, allowing the cells to use galactose as a carbon and energy source. researchgate.netwikipathways.org

Aspergillus niger also utilizes the Leloir pathway for galactose catabolism. oup.comresearchgate.net The genome of A. niger contains genes encoding the necessary enzymes, including galactokinase and UDP-glucose 4-epimerase. oup.comnih.gov Studies have shown that while A. niger can grow on galactose, the expression of the Leloir pathway genes is subject to complex regulation. oup.comosti.gov In addition to the Leloir pathway, some filamentous fungi possess an alternative oxido-reductive pathway for galactose catabolism. researchgate.net UDP-galactose in these fungi is a precursor for the synthesis of essential cell wall components, such as galactomannan (B225805) and galactosaminogalactan. nih.gov

Bacterial Cell Wall Biosynthesis

UDP-alpha-D-galactose(2-) is a crucial precursor for the synthesis of various components of the bacterial cell envelope, including the cell wall and lipopolysaccharides (LPS). csic.es In many bacteria, the Leloir pathway is responsible for the production of UDP-galactose from galactose. csic.es This UDP-galactose can then be utilized by glycosyltransferases to incorporate galactose into cell surface polysaccharides.

In Gram-negative bacteria, UDP-galactose is a precursor for the synthesis of the O-antigen of LPS, a major component of the outer membrane that plays a role in virulence and protection against the host immune system. In Gram-positive bacteria, it can be a component of capsular polysaccharides and other cell wall glycopolymers. csic.es

The accumulation of UDP-galactose can be toxic to some bacteria, a phenomenon known as "galactosemia" or "galactose death". biorxiv.org This toxicity is often due to the interference of excess UDP-galactose with essential cellular processes, such as the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. biorxiv.org For example, in Bacillus subtilis, the buildup of UDP-galactose inhibits the glycosyltransferase MurG, which is essential for peptidoglycan synthesis, leading to cell shape defects and lysis. biorxiv.org

Protozoan Parasite Virulence and Glycoconjugate Synthesis (e.g., Leishmania major)

In the protozoan parasite Leishmania major, the causative agent of leishmaniasis, UDP-alpha-D-galactose(2-) is indispensable for the synthesis of a dense surface glycocalyx, which is crucial for the parasite's survival and virulence. plos.orgnih.gov This glycocalyx is rich in galactose-containing glycoconjugates, including lipophosphoglycan (LPG), proteophosphoglycans (PPGs), and glycoinositolphospholipids (GIPLs). plos.orgnih.gov

Leishmania major can synthesize UDP-galactose through two main pathways. The de novo pathway involves the epimerization of UDP-glucose, which is synthesized from glucose-1-phosphate by UDP-glucose pyrophosphorylase (UGP). plos.orgresearchgate.net The second is a salvage pathway that utilizes extracellular galactose. nih.govnih.gov Unlike some related trypanosomatids, Leishmania possesses transporters capable of importing galactose. nih.gov The parasite then utilizes a UDP-sugar pyrophosphorylase (USP) to convert galactose-1-phosphate to UDP-galactose. nih.govresearchgate.net

The synthesis of these galactose-rich glycoconjugates is essential for various aspects of the parasite's life cycle, including its development in the sandfly vector and the establishment of infection in the mammalian host. nih.govasm.org For instance, LPG is a key virulence factor that helps the parasite survive within the hostile environment of the macrophage phagolysosome. nih.gov The disruption of UDP-galactose biosynthesis has been shown to reduce the parasite's virulence, making the enzymes involved in this pathway potential drug targets. plos.orguc.cl

Plant Carbohydrate Metabolism

In plants, UDP-alpha-D-galactose(2-) is a central molecule in carbohydrate metabolism, serving as a precursor for the biosynthesis of a wide variety of cell wall polysaccharides and other glycoconjugates. uniprot.orgfrontiersin.org Plant cell walls are complex structures primarily composed of cellulose, hemicelluloses, and pectins. UDP-galactose is a key building block for several of these components.

The synthesis of UDP-galactose in plants can occur through the action of UDP-glucose 4-epimerase, which interconverts UDP-glucose and UDP-galactose. uniprot.org This allows the plant to channel carbon from glucose into galactose-containing polymers. UDP-galactose is then used by various glycosyltransferases to synthesize galactans, galactolipids, and the galactose-containing side chains of xyloglucan (B1166014) and arabinogalactan (B145846) proteins. uniprot.orgfrontiersin.org

Glycolipid Synthesis (e.g., Digalactosyldiacylglycerol)

Uridine (B1682114) diphosphate-alpha-D-galactose (UDP-α-D-galactose) is a critical activated sugar donor for the biosynthesis of essential glycolipids in organisms like plants. letstalkacademy.comresearchgate.net A prominent example is its role in the synthesis of digalactosyldiacylglycerol (B1163852) (DGDG), a major lipid component of chloroplast membranes. nih.gov

In the model plant Arabidopsis thaliana, two key enzymes, DGDG synthase 1 (DGD1) and DGDG synthase 2 (DGD2), are responsible for the final step in DGDG biosynthesis. nih.govnih.gov Both enzymes are classified as UDP-galactose-dependent galactosyltransferases. nih.govwikipedia.org They catalyze the transfer of a galactose moiety from UDP-α-D-galactose to a monogalactosyldiacylglycerol (B12364196) (MGDG) acceptor molecule, forming DGDG and releasing UDP. wikipedia.orgexpasy.orgagriculturejournals.cz These enzymes are primarily located on the outer envelope membrane of chloroplasts. nih.govexpasy.org

Under normal growth conditions, DGD1 is responsible for synthesizing the bulk of the DGDG found in chloroplasts. nih.gov However, the expression of both DGD1 and particularly DGD2 is strongly induced when the plant experiences phosphate-limiting conditions. nih.govnih.govgenome.jp This response is a crucial adaptation, as the plant increases its synthesis of non-phosphorous galactolipids like DGDG to substitute for phospholipids (B1166683) in the membranes. expasy.orggenome.jp While both enzymes utilize UDP-galactose, they exhibit some specificity; DGD1 is associated with producing DGDG species rich in C18 fatty acids, whereas DGD2 leads to species with more C16 fatty acids. expasy.orggenome.jp

The reaction catalyzed by these synthases is distinct from another previously described pathway involving a galactolipid:galactolipid galactosyltransferase (GGGT), which uses two molecules of MGDG as both galactose donor and acceptor and is independent of UDP-galactose. nih.gov The discovery of the UDP-galactose-dependent activity of DGD1 and DGD2 provided clear evidence for this alternative and significant pathway in higher plants. nih.gov

Key Enzymes in UDP-Galactose-Dependent DGDG Synthesis

Enzyme NameGene (in Arabidopsis)FunctionSubstratesProductsCellular LocationRegulation
DGDG Synthase 1DGD1Catalyzes the transfer of galactose to MGDG. nih.govexpasy.org Responsible for the bulk of DGDG synthesis under normal conditions. nih.govUDP-alpha-D-galactose, Monogalactosyldiacylglycerol (MGDG)Digalactosyldiacylglycerol (DGDG), UDPChloroplast outer envelope nih.govexpasy.orgInduced by phosphate (B84403) deprivation nih.gov
DGDG Synthase 2DGD2Catalyzes the transfer of galactose to MGDG. nih.govexpasy.org Plays a significant role in DGDG synthesis under phosphate limitation. nih.govUDP-alpha-D-galactose, Monogalactosyldiacylglycerol (MGDG)Digalactosyldiacylglycerol (DGDG), UDPChloroplast outer envelope nih.govexpasy.orgStrongly induced by phosphate deprivation nih.gov

Arabinogalactan Biosynthesis

UDP-α-D-galactose is a central precursor for the synthesis of arabinogalactans, complex glycoconjugates found in both plants and pathogenic bacteria. However, its precise role and the subsequent biosynthetic steps differ significantly between these organisms.

In plants, UDP-α-D-galactose is the direct donor for the galactan backbone of arabinogalactan-proteins (AGPs). science.govfrontiersin.org These heavily glycosylated proteins are involved in various aspects of plant growth and development. slu.se The initial step of glycosylation involves the transfer of a galactose residue from UDP-α-D-galactose to hydroxyproline (B1673980) (Hyp) residues on the AGP protein backbone. science.govnih.gov This reaction is catalyzed by a family of enzymes known as hydroxyproline O-galactosyltransferases (HGTs), which are members of the GT31 family of carbohydrate-active enzymes. science.gov This process is believed to occur predominantly in the endoplasmic reticulum. nih.gov

In pathogenic mycobacteria, such as Mycobacterium tuberculosis, arabinogalactan is a crucial structural component of the cell wall, covalently linked to peptidoglycan. asm.orgasm.org This layer is essential for the bacterium's viability and virulence. nih.gov In this pathway, UDP-α-D-galactose (in its pyranose form, UDP-Galp) is not the direct sugar donor for polymerization. Instead, it serves as the essential substrate for the enzyme UDP-galactopyranose mutase (UGM, also known as Glf). nih.govoup.com UGM catalyzes the conversion of UDP-Galp into its furanose isomer, UDP-d-galactofuranose (UDP-Galf). oup.commdpi.com This UDP-Galf molecule, which is absent in humans, is the activated sugar donor used by a series of galactofuranosyltransferases (GlfT1 and GlfT2) to assemble the galactan chain. nih.govmdpi.comacs.org GlfT2, a bifunctional enzyme, is responsible for polymerizing the alternating β-(1→5) and β-(1→6) linked Galf residues that form the bulk of the galactan polymer. nih.govacs.org Because the UGM and GlfT enzymes and their substrate UDP-Galf are unique to these pathogens and essential for their survival, they are considered prime targets for the development of novel anti-tuberculosis drugs. nih.govmdpi.com

Comparative Overview of Arabinogalactan Biosynthesis

FeatureOrganismal Metabolism (Plants)Pathogen Metabolism (M. tuberculosis)
Final Product Arabinogalactan-proteins (AGPs) frontiersin.orgMycolyl-arabinogalactan-peptidoglycan complex asm.org
Role of UDP-α-D-galactose Direct galactose donor for initial glycosylation science.govnih.govPrecursor to the actual sugar donor, UDP-d-galactofuranose oup.commdpi.com
Initial Glycosylation Step Transfer of galactose to hydroxyproline on a protein backbone science.govfrontiersin.orgTransfer of GlcNAc-1-phosphate to a polyprenyl phosphate carrier asm.orgoup.com
Key Initial Enzyme(s) Hydroxyproline O-galactosyltransferases (HGTs/GALTs) science.govUDP-galactopyranose mutase (UGM/Glf), Galactofuranosyltransferases (GlfT1, GlfT2) nih.govmdpi.com
Galactose Isomer Used α-D-galactopyranose (from UDP-Galp)β-D-galactofuranose (from UDP-Galf) nih.govoup.com
Significance Plant growth, development, cell signaling slu.seEssential for cell wall integrity, viability, and pathogenicity; a key drug target nih.govmdpi.com

Biochemical Basis of Disorders Associated with Udp Alpha D Galactose 2 Metabolism

Galactosemia: Biochemical Pathophysiology

Galactosemia is a rare genetic metabolic disorder that affects an individual's ability to properly metabolize the sugar galactose. newbornscreening.infoyoutube.com The pathophysiology of galactosemia is rooted in deficiencies of enzymes that constitute the Leloir pathway, the primary route for galactose catabolism. These enzymatic defects lead to the accumulation of galactose and its metabolites, causing a range of clinical manifestations.

GALT Deficiency and Metabolite Accumulation

Classical galactosemia, the most common and severe form, is caused by a profound deficiency of the enzyme galactose-1-phosphate uridylyltransferase (GALT). youtube.commedscape.comgalactosemia.com This enzyme is crucial for the conversion of galactose-1-phosphate and UDP-glucose into UDP-galactose and glucose-1-phosphate. medscape.com A deficiency in GALT activity leads to the accumulation of galactose-1-phosphate and galactose in various tissues. oup.comwikipedia.org

The accumulation of galactose-1-phosphate is considered a key pathogenic event. nih.gov This metabolite can interfere with several cellular processes. In GALT-deficient cells, the concentration of UDP-glucose and UDP-galactose is significantly reduced. oup.comnih.gov The accumulation of high levels of galactose-1-phosphate is thought to inhibit other enzymes, including UDP-glucose pyrophosphorylase, further depleting the pool of essential UDP-sugars. oup.com This disruption of UDP-hexose homeostasis has far-reaching consequences for cellular metabolism and function.

Metabolite Effect of GALT Deficiency Biochemical Consequence
Galactose-1-phosphateAccumulationInhibition of key enzymes, depletion of UDP-sugars
GalactoseAccumulationConversion to toxic metabolites like galactitol
UDP-glucoseDepletionImpaired energy metabolism and glycosylation
UDP-galactoseDepletionImpaired glycosylation of proteins and lipids

GALK Deficiency and Biochemical Consequences

Galactokinase (GALK) deficiency, also known as galactosemia type II, is an autosomal recessive disorder caused by mutations in the GALK1 gene. wikipedia.orgnih.govmetabolicsupportuk.org This enzyme catalyzes the first step in the Leloir pathway, the phosphorylation of galactose to galactose-1-phosphate. wikipedia.orgencyclopedia.com A deficiency in GALK leads to the accumulation of galactose in the blood and tissues. wikipedia.orgmetabolicsupportuk.org

Unlike classical galactosemia, galactose-1-phosphate does not accumulate in GALK deficiency. nih.govmedscape.com Instead, the excess galactose is shunted into alternative metabolic pathways. A major consequence is the reduction of galactose to galactitol by aldose reductase, particularly in the lens of the eye. wikipedia.orgnih.gov Galactitol is a sugar alcohol that does not readily diffuse across cell membranes and its accumulation leads to osmotic stress, swelling of lens fibers, and ultimately, the formation of cataracts, which is the primary clinical manifestation of this disorder. wikipedia.orgnih.govmetabolicsupportuk.orgencyclopedia.comnih.gov While generally considered a milder form of galactosemia, some studies suggest a potential for other long-term complications. nih.gov

Metabolite Effect of GALK Deficiency Primary Biochemical Consequence
GalactoseAccumulationIncreased substrate for alternative metabolic pathways
GalactitolAccumulationOsmotic stress and cataract formation
Galactose-1-phosphateNot accumulatedDifferentiates it from classical galactosemia

GALE Deficiency and Disturbance of UDP-hexose Ratio

UDP-galactose-4'-epimerase (GALE) deficiency, or galactosemia type III, is a rare autosomal recessive disorder resulting from mutations in the GALE gene. wikipedia.orgmedlineplus.govorpha.net GALE plays a crucial role in two interconnected pathways: it catalyzes the reversible interconversion of UDP-galactose to UDP-glucose and also UDP-N-acetylgalactosamine (UDP-GalNAc) to UDP-N-acetylglucosamine (UDP-GlcNAc). wikipedia.orgmedlineplus.govnih.gov

The clinical presentation of GALE deficiency is a continuum, ranging from a benign "peripheral" form, where the enzyme deficiency is limited to red and white blood cells, to a severe "generalized" form affecting all tissues. nih.govmetabolicsupportuk.org In the generalized form, the inability to convert UDP-galactose to UDP-glucose leads to an accumulation of UDP-galactose and galactose-1-phosphate when dietary galactose is consumed. wikipedia.orgbiologists.com This disrupts the normal cellular ratio of UDP-glucose to UDP-galactose, which is critical for normal glycoprotein (B1211001) and glycolipid biosynthesis. biologists.com The impaired production of UDP-glucose from UDP-galactose also hinders the regeneration of glucose-1-phosphate, a key molecule for energy metabolism. wikipedia.org

Form of GALE Deficiency Affected Tissues Biochemical Profile Clinical Presentation
PeripheralRed and white blood cellsElevated galactose-1-phosphate in erythrocytesTypically asymptomatic
IntermediateRed and white blood cells, and some other tissuesVariable biochemical abnormalitiesMay have transient neonatal symptoms
GeneralizedAll tissuesAccumulation of UDP-galactose and galactose-1-phosphateSevere, with multi-organ involvement

Glycosylation Defects Resulting from Impaired UDP-alpha-D-galactose(2-) Homeostasis

UDP-alpha-D-galactose(2-) is an essential substrate for glycosyltransferases, enzymes that attach galactose to proteins and lipids in a process called glycosylation. researchgate.netnih.gov Proper glycosylation is critical for the structure and function of a vast array of molecules. The metabolic disturbances in galactosemia, particularly the depletion of UDP-galactose and the altered UDP-glucose/UDP-galactose ratio, lead to significant defects in glycosylation. oup.comresearchgate.net

In classical galactosemia (GALT deficiency), the reduced availability of UDP-galactose directly impairs the galactosylation of N- and O-linked glycans on proteins. oup.comresearchgate.net Furthermore, the accumulation of galactose-1-phosphate can competitively inhibit some glycosyltransferases, exacerbating the glycosylation defect. researchgate.net These defects can lead to the production of glycoproteins with truncated or abnormal glycan chains.

Similarly, in generalized GALE deficiency, the disruption of UDP-hexose pools negatively impacts the synthesis of glycoproteins and glycolipids. wikipedia.orgresearchgate.net The altered availability of both UDP-galactose and UDP-N-acetylgalactosamine can lead to widespread hypoglycosylation. nih.govresearchgate.net These glycosylation abnormalities are thought to contribute significantly to the long-term complications seen in severe forms of galactosemia.

Alterations in UDP-alpha-D-galactose(2-) Levels in Other Metabolic Disorders (e.g., Phenylketonuria, Maple Syrup Urine Disease)

While the primary biochemical defect in disorders like Phenylketonuria (PKU) and Maple Syrup Urine Disease (MSUD) lies in amino acid metabolism, the profound metabolic dysregulation in these conditions can have secondary effects on other pathways. However, direct and well-documented alterations in UDP-alpha-D-galactose(2-) levels in these specific disorders are not extensively reported in the scientific literature based on current search results.

Phenylketonuria is an inborn error of phenylalanine metabolism caused by a deficiency of the enzyme phenylalanine hydroxylase. medscape.comnih.gov This leads to the accumulation of phenylalanine and its metabolites. While the primary pathophysiology centers on neurotoxicity from high phenylalanine levels, some studies have noted broader metabolic disturbances, including alterations in carbohydrate metabolism and insulin (B600854) resistance, which could theoretically impact the availability of precursors for UDP-sugar synthesis. nih.govresearchgate.net However, a direct link to altered UDP-alpha-D-galactose(2-) levels has not been clearly established.

Further research is needed to elucidate any potential secondary effects of these aminoacidopathies on UDP-alpha-D-galactose(2-) homeostasis and the functional consequences of such alterations.

Methodological Approaches in Udp Alpha D Galactose 2 Research

Enzymatic Synthesis and Biocatalysis for Production

The production of uridine (B1682114) 5'-diphospho-α-D-galactose (UDP-Gal), a crucial nucleotide sugar, is often achieved through enzymatic synthesis and biocatalysis, offering high efficiency and specificity. nih.govresearchgate.net Multi-enzyme cascade reactions are a prominent strategy, allowing for the synthesis of UDP-Gal on a multi-gram scale. nih.gov One such cascade utilizes galactose-1-phosphate uridyltransferase, phosphoglucomutase, and glucose-6-phosphate dehydrogenase. researchgate.net This system can be operated in a repetitive batch mode, enabling the reuse of enzymes over multiple cycles without significant loss of activity. researchgate.net For instance, a repetitive batch process has been reported to yield 12.8 grams of UDP-Gal with a high total turnover number and space-time-yield. nih.gov

Another key enzyme in the biocatalytic production of UDP-Gal is UDP-sugar pyrophosphorylase (USP). rsc.orgresearchgate.net A promiscuous USP from Bifidobacterium longum has been effectively used in a one-pot, multi-enzyme synthesis of UDP-galactose and its derivatives. rsc.org This approach often incorporates an inorganic pyrophosphatase to drive the reaction forward by hydrolyzing the pyrophosphate byproduct. rsc.org The primary synthesis of UDP-sugars, including UDP-Gal, is catalyzed by specific pyrophosphorylases that utilize UTP and a sugar-1-phosphate as substrates. nih.gov This reaction is reversible and dependent on magnesium. nih.gov

The Leloir pathway provides a natural framework for the enzymatic synthesis of UDP-Gal. In this pathway, galactose is first phosphorylated to galactose-1-phosphate by galactokinase. patsnap.com Subsequently, galactose-1-phosphate uridylyltransferase catalyzes the reaction between galactose-1-phosphate and UDP-glucose to produce UDP-galactose and glucose-1-phosphate. researchgate.netresearchgate.net This method has been successfully employed for gram-scale synthesis. researchgate.net

Table 1: Comparison of Enzymatic Synthesis Methods for UDP-alpha-D-galactose(2-)
MethodKey EnzymesReported Yield/ScaleReference
Repetitive Batch Mode with Enzyme CascadeGalactose-1-phosphate uridyltransferase, Phosphoglucomutase, Glucose-6-phosphate dehydrogenase1.1 g (40% overall yield) researchgate.net
Repetitive Batch Mode with High Stability Enzyme Cascade(Enzymes not specified)12.8 g nih.gov
One-Pot Multienzyme SynthesisUDP-sugar pyrophosphorylase (from Bifidobacterium longum), Inorganic pyrophosphataseNot specified rsc.org

Kinetic and Mechanistic Studies of Associated Enzymes

The study of enzymes involved in UDP-alpha-D-galactose (UDP-Gal) metabolism relies heavily on kinetic and mechanistic investigations. A key enzyme is UDP-galactose 4-epimerase (GalE), which catalyzes the interconversion of UDP-Gal and UDP-glucose. acs.org Steady-state kinetic parameters of GalE from Escherichia coli have been measured as a function of pH, revealing that the activity of the wild-type enzyme is pH-independent between pH 5.5 and 9.3. acs.org In contrast, variants like S124A-GalE show a bell-shaped pH-rate profile for log kcat/Km, indicating the involvement of ionizable residues in catalysis. acs.org Deuterium kinetic isotope effects have also been employed to probe the rate-limiting steps of the reaction. For wild-type GalE, the absence of a significant isotope effect suggests that hydride transfer is not the rate-limiting step. acs.org

Another critical enzyme is galactokinase, which phosphorylates galactose to galactose-1-phosphate, the first step in the Leloir pathway. patsnap.com Mechanistic studies on human N-acetylgalactosamine kinase, which has structural similarities to galactokinase, have provided insights into the catalytic mechanism through analysis of inhibition by galactose analogs and the effects of pH on kinetic parameters. tandfonline.com

The catalytic mechanism of UDP-galactose 4-epimerase involves the transient reduction of a tightly bound NAD+ cofactor. acs.org The reaction proceeds through a 4-ketopyranose intermediate, and the enzyme facilitates the rotation of this intermediate in the active site. acs.org The binding of uridine nucleotides can induce conformational changes that activate NAD+. acs.org

Table 2: Kinetic Parameters of UDP-galactose 4-epimerase (GalE) Variants
Enzyme VariantKinetic ParameterObservationReference
Wild-type GalE (E. coli)pH dependencepH-independent activity between pH 5.5 and 9.3 acs.org
Wild-type GalE (E. coli)Deuterium kinetic isotope effectNo significant effect, suggesting hydride transfer is not rate-limiting acs.org
S124A-GalE (E. coli)pH dependence (log kcat/Km)Bell-shaped profile with pKa values of 6.76 and 9.32 acs.org
Y149F-GalE (E. coli)Deuterium kinetic isotope effect on kcatpH-dependent, from 2.2 at pH 6.2 to 1.1 at pH 8.3 acs.org
Gal10p (Saccharomyces cerevisiae)Km89 ± 13 µM oup.com
Gal10p (Saccharomyces cerevisiae)kcat13 ± 1 s⁻¹ oup.com
M284K-hGALE (human)VmaxDecreased approximately 24-fold compared to wild-type nih.gov

Structural Biology Techniques for Enzyme-Substrate Complexes

X-ray crystallography has been instrumental in elucidating the three-dimensional structures of enzymes that bind UDP-alpha-D-galactose (UDP-Gal), providing critical insights into their catalytic mechanisms and substrate recognition. The crystal structure of UDP-galactose 4-epimerase (GalE) from Escherichia coli complexed with its substrate has been determined, revealing the intricate network of interactions within the active site. acs.org These structures show that the enzyme is a homodimer, with each subunit containing a bound NAD+ cofactor. acs.org The binding of UDP-Gal induces conformational changes, particularly in a flexible C-terminal region, which is important for catalysis. nih.gov

High-resolution crystal structures, such as that of the catalytic domain of α-1,3-galactosyltransferase (α3GT) at 1.53 Å, have provided a detailed picture of the catalytic site, including a bound UDP molecule and a Mn2+ cofactor. nih.gov Structural analysis of α3GT in complex with UDP-Gal has revealed a bent conformation of the substrate stabilized by interactions with multiple residues, including a highly conserved region. researchgate.netnih.gov These studies have highlighted the crucial role of specific amino acid residues, such as Asp316, in maintaining an active site structure that facilitates the binding of UDP-Gal in a catalytically competent conformation. researchgate.netnih.gov

The structure of GalE complexed with the inhibitor UDP-4-deoxy-4-fluoro-α-D-glucose has also been determined, providing further understanding of substrate binding and the catalytic mechanism. rcsb.orgpdbj.org These structural studies collectively demonstrate how the enzyme's architecture is precisely tailored to bind UDP-Gal and orchestrate the chemical transformations required for its metabolic functions.

Table 3: Structural Studies of UDP-alpha-D-galactose(2-) Binding Enzymes
EnzymeOrganismTechniqueKey FindingsReference
UDP-galactose 4-epimerase (GalE)Escherichia coliX-ray CrystallographyHomodimeric structure with bound NAD+. Substrate binding induces conformational changes. acs.org
α-1,3-Galactosyltransferase (α3GT)BovineX-ray Crystallography (1.53 Å)Detailed view of the catalytic site with bound UDP and Mn2+. A C-terminal segment is crucial for catalysis. nih.gov
α-1,3-Galactosyltransferase (α3GT) mutantBovineX-ray CrystallographyUDP-Gal binds in a bent conformation stabilized by multiple residues. Asp316 is critical for activity. researchgate.netnih.gov
UDP-galactose 4-epimerase (GalE)Escherichia coliX-ray CrystallographyStructure in complex with the inhibitor UDP-4-deoxy-4-fluoro-α-D-glucose. rcsb.orgpdbj.org

Use of Fluorinated Analogs as Biochemical Probes and Substrates

Fluorinated analogs of UDP-alpha-D-galactose serve as powerful tools for investigating the mechanisms of enzymes involved in its metabolism. These analogs, where a hydroxyl group is replaced by a fluorine atom, can act as substrates, inhibitors, or mechanistic probes. The near isosteric nature of fluorine to a hydroxyl group allows these analogs to bind to the enzyme's active site, while the electronic properties of the C-F bond can modulate reactivity and provide insights into the catalytic mechanism. nih.gov

For instance, 2-deoxy-2-fluoro- and 3-deoxy-3-fluoro-UDP-galactofuranose have been synthesized and used to study UDP-galactopyranose mutase. nih.gov These compounds were found to be substrates for the enzyme, and their kinetic parameters were determined. nih.gov The fact that these fluorinated analogs are turned over by the enzyme rules out mechanisms that require oxidation at the 2- or 3-position of the galactose moiety. nih.gov The reduced reaction rates observed with these analogs, particularly the 2-fluoro derivative, are consistent with a mechanism involving the formation of an oxocarbenium ion intermediate, which is destabilized by the electron-withdrawing fluorine atom. nih.gov

In some cases, fluorinated analogs can act as inhibitors. For example, under non-reducing conditions, 2- and 3-fluorinated UDP-galactofuranose act as time-dependent, irreversible inhibitors of UDP-galactopyranose mutase. nih.gov Synthetic fluorinated and deoxygenated analogs of UDP-α-D-Galf have also been developed as potent inhibitors of mycobacterial galactan biogenesis. nih.gov Furthermore, fluorinated galactose derivatives can be enzymatically converted to their corresponding UDP-sugar analogs in situ, which can then inhibit downstream enzymes. For example, 2-deoxy-2-fluorogalactose has been shown to inhibit UDP-galactose biosynthesis in epithelial cells. rsc.org

Table 4: Fluorinated Analogs of UDP-alpha-D-galactose and Their Applications
Fluorinated AnalogEnzyme StudiedMode of ActionKey FindingReference
UDP-[2-F]GalfUDP-galactopyranose mutaseSubstrate/InhibitorTurnover supports an oxocarbenium ion mechanism; acts as an irreversible inhibitor under non-reducing conditions. nih.gov
UDP-[3-F]GalfUDP-galactopyranose mutaseSubstrate/InhibitorActs as an irreversible inhibitor under non-reducing conditions. nih.gov
UDP-6F-α-D-GalfMycobacterial galactan biosynthesis enzymesInhibitorPotent inhibitor of galactan biogenesis. nih.gov
2-Deoxy-2-fluorogalactoseUDP-galactose biosynthesis enzymesInhibitor (in situ)Inhibits UDP-galactose biosynthesis in epithelial cells. rsc.org

In Vitro Assay Development for Enzyme Activity

The quantification of enzyme activity is fundamental to studying the enzymes that metabolize UDP-alpha-D-galactose (UDP-Gal). A common approach for assaying UDP-galactose 4-epimerase (GalE) activity involves a coupled enzyme assay. medcraveonline.com In the forward reaction (conversion of UDP-Gal to UDP-glucose), the production of UDP-glucose is continuously monitored by coupling it to the NAD+-dependent oxidation of UDP-glucose by UDP-glucose dehydrogenase. nih.govmedcraveonline.com The increase in absorbance at 340 nm due to the formation of NADH provides a measure of the epimerase activity. medcraveonline.com This assay requires pre-incubation to remove any contaminating UDP-glucose from the UDP-Gal substrate. medcraveonline.com

For enzymes that utilize UDP-Gal as a donor substrate, such as β-1,4-galactosyltransferase, assays can be developed to measure the transfer of galactose to an acceptor substrate. scispace.com The product of such a reaction, a nucleotide-activated disaccharide, can be separated and quantified using techniques like High-Performance Liquid Chromatography (HPLC). scispace.com

The development of sensitive and specific analytical methods is crucial for these assays. Liquid chromatography-mass spectrometry (LC-MS) has emerged as a powerful technique for the separation and quantification of nucleotide sugars, including UDP-Gal. researchgate.netnih.gov LC-MS/MS methods operating in multiple reaction monitoring mode allow for the simultaneous quantification of several UDP-sugars in complex biological samples with high sensitivity and a wide dynamic range. researchgate.netnih.gov These methods often employ stable isotope-labeled internal standards to ensure accurate quantification. researchgate.net The choice of chromatographic conditions, such as the use of a hydrophilic interaction liquid chromatography (HILIC) column, is critical for achieving good separation of these polar analytes. nih.gov

Table 5: In Vitro Assays for Enzymes Associated with UDP-alpha-D-galactose(2-)
EnzymeAssay PrincipleDetection MethodReference
UDP-galactose 4-epimeraseCoupled assay with UDP-glucose dehydrogenaseSpectrophotometry (A340 nm) nih.govmedcraveonline.com
β-1,4-galactosyltransferaseTransfer of galactose from UDP-Gal to an acceptorHPLC scispace.com
Various UDP-sugar metabolizing enzymesQuantification of UDP-sugarsLC-MS/MS researchgate.netnih.gov

Metabolomic Profiling in Biochemical Contexts (e.g., Pyrimidine (B1678525) Metabolism Pathways)

Liquid chromatography-mass spectrometry (LC-MS/MS) is a widely used analytical platform in metabolomics for the simultaneous analysis of a wide range of metabolites, including polar compounds like UDP-sugars. sepscience.comsigmaaldrich.comsigmaaldrich.com These methods can provide sensitive and quantitative measurements of UDP-Gal and other related metabolites in various biological samples. sepscience.comsigmaaldrich.comsigmaaldrich.com For instance, a sensitive LC-MS/MS method has been developed for the simultaneous analysis of eleven highly polar nucleotide sugars, including UDP-Gal. sepscience.com

Metabolomic studies have revealed significant alterations in pyrimidine metabolism in various physiological and pathological conditions. nih.govmdpi.comasm.orgnih.govresearchgate.net For example, in some cancer cells, inhibition of de novo pyrimidine synthesis leads to a decrease in UMP levels and an accumulation of orotate (B1227488), indicating a block in the pathway that could lead to pyrimidine starvation and apoptosis. nih.gov In other contexts, such as latent tuberculosis infection, metabolomic profiling has shown decreased levels of pyrimidine metabolites. asm.org By profiling the changes in UDP-Gal and other related metabolites, researchers can gain insights into the metabolic perturbations that underlie various diseases and biological processes.

Table 6: Metabolomic Studies Involving Pyrimidine Metabolism and UDP-sugars
Study ContextAnalytical TechniqueKey Finding Related to Pyrimidine MetabolismReference
Multiple Myeloma CellsMetabolomicsInhibition of UMP synthetase leads to orotate accumulation and UMP decrease, causing pyrimidine starvation. nih.gov
Latent Tuberculosis InfectionGut microbiome and metabolomics analysesDecreased levels of purine (B94841) and pyrimidine metabolites in infected individuals. asm.org
Renal Ischemia-Reperfusion InjuryMetabolomicsNon-purine-analog XOR inhibitors preserve high-energy phosphates by affecting purine/pyrimidine metabolism. nih.gov
General Nucleotide Sugar AnalysisLC-MS/MSDevelopment of a sensitive method for simultaneous quantification of 11 polar nucleotide sugars. sepscience.com

Spectroscopic Techniques (e.g., NMR) for Product and Mechanism Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the study of UDP-alpha-D-galactose(2-) and its myriad biochemical transformations. This powerful, non-invasive technique provides unparalleled insight into the three-dimensional structure of molecules in solution, enabling detailed characterization of reaction products and elucidation of complex enzymatic mechanisms at an atomic level. A variety of NMR experiments, including one-dimensional (1D) and two-dimensional (2D) techniques, are employed to probe the chemical environment of each atom within the molecule.

Product Characterization

The precise identification of products resulting from enzymatic reactions involving UDP-alpha-D-galactose is routinely accomplished using a suite of NMR techniques. 1D ¹H NMR spectra offer a primary assessment, revealing the number and chemical environment of protons in a molecule. For instance, in the enzymatic synthesis of UDP-N-acetyllactosamine (UDP-LacNAc) from UDP-alpha-D-galactose and UDP-N-acetyl-α-D-glucosamine, the appearance of new signals in the ¹H NMR spectrum confirms the formation of the disaccharide product. uu.nlresearchgate.net

To resolve spectral overlap and gain deeper structural insights, 2D NMR experiments are indispensable. Techniques such as Correlation Spectroscopy (COSY) reveal proton-proton coupling networks, while Total Correlation Spectroscopy (TOCSY) extends these correlations throughout an entire spin system, allowing for the assignment of all protons within a sugar residue. nih.gov Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded protons and carbons, providing the chemical shift of each carbon atom. nih.govrsc.org For establishing connectivity across multiple bonds, the Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial, as it reveals long-range couplings between protons and carbons, helping to determine the linkage between the galactose moiety and the acceptor molecule. uu.nl

The characterization of novel nucleotide sugar derivatives, such as fluorinated analogs of UDP-alpha-D-galactose, also relies heavily on NMR. ¹⁹F NMR is particularly useful in these cases, as the fluorine nucleus is a sensitive probe of its local electronic environment. Changes in the ¹⁹F chemical shift can confirm the enzymatic turnover of the substrate and characterize the resulting fluorinated product. researchgate.net

The following tables present typical NMR data used for the characterization of UDP-alpha-D-galactose and a representative product derived from it.

Table 1: ¹H and ¹³C NMR Chemical Shifts for UDP-alpha-D-galactose

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Galactose Moiety
H-15.5795.1
H-23.9170.0
H-33.9371.0
H-44.1569.7
H-54.0774.8
H-6a3.7561.8
H-6b3.7561.8
Ribose Moiety
H-1'5.9288.8
H-2'4.3374.1
H-3'4.2570.6
H-4'4.1783.7
H-5'a4.1965.4
H-5'b4.1965.4
Uracil Moiety
H-55.95102.7
H-67.91141.5

Note: Data compiled from various sources and may vary slightly based on experimental conditions such as solvent and pH. nih.gov

Table 2: ¹H and ¹³C NMR Chemical Shifts for the Product Gal(β1-4)GlcNAc(α1-UDP) (UDP-LacNAc)

ResidueAtom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Galactose H-14.45103.7
H-23.5472.0
H-33.6873.3
H-43.9269.6
H-53.7676.0
H-63.7862.0
GlcNAc H-15.5195.6
H-23.9854.4
H-33.8471.0
H-43.8978.0
H-54.0274.1
H-63.7661.4
Ribose H-1'5.8688.7
H-2'4.2974.1
H-3'4.2370.5
H-4'4.1483.6
H-5'4.1665.3
Uracil H-55.89102.7
H-67.84141.6

Data adapted from a study on the enzymatic synthesis of UDP-LacNAc. uu.nlresearchgate.net

Mechanism Characterization

Beyond simple product identification, NMR spectroscopy is a powerful tool for dissecting enzymatic reaction mechanisms. By monitoring reactions in real-time, researchers can identify transient intermediates, determine the stereochemical course of a reaction, and probe enzyme-substrate interactions.

A notable example is the study of UDP-galactopyranose mutase (UGM), an enzyme that catalyzes the conversion of UDP-alpha-D-galactose (in its pyranose form) to UDP-alpha-D-galactofuranose. The mechanism of this unusual ring contraction was investigated using a combination of techniques, including NMR. These studies led to the proposal and subsequent validation of a covalent flavin-sugar adduct as a key intermediate. nih.govplos.org The isolation and characterization of this adduct by NMR and mass spectrometry provided strong evidence for a mechanism where the flavin cofactor acts as a nucleophile. nih.govplos.org

In the study of glycosyltransferases, such as the human blood group A and B enzymes, NMR has been used to determine the stereochemical outcome of the reaction. By monitoring the enzymatic hydrolysis of the donor substrate UDP-GalNAc (a derivative of UDP-alpha-D-galactose), ¹H NMR spectra revealed that the initial product released is the α-anomer of N-acetyl-D-galactosamine, indicating that the reaction proceeds with retention of configuration at the anomeric carbon. nih.gov

Furthermore, NMR can be used to probe the electronic environment of cofactors involved in enzymatic reactions. In the case of UDP-galactose 4-epimerase (GalE), which interconverts UDP-glucose and UDP-galactose, NMR studies were instrumental in understanding the role of the NAD⁺ cofactor. The binding of uridine nucleotides, such as UDP, to the enzyme was shown to induce a significant change in the ¹⁵N and ¹³C chemical shifts of the nicotinamide (B372718) ring of NAD⁺. nih.gov This perturbation, detected by NMR, corresponds to an increase in the reduction potential of NAD⁺, effectively activating it for the hydride transfer step of the epimerization reaction. nih.gov

Saturation Transfer Difference (STD) NMR is another valuable technique for studying enzyme-substrate interactions. It allows for the identification of the specific protons on the substrate that are in close contact with the enzyme. This information helps to define the binding epitope of the substrate and can provide insights into the catalytic mechanism. acs.org

Through these varied and sophisticated NMR approaches, researchers continue to unravel the intricate details of how UDP-alpha-D-galactose(2-) is recognized and transformed by enzymes, paving the way for a deeper understanding of carbohydrate biochemistry.

Future Research Directions

Elucidation of Novel Metabolic Pathways Involving UDP-alpha-D-galactose(2-)

While the Leloir pathway is the canonical route for galactose metabolism, emerging evidence suggests the existence of alternative and organism-specific pathways for the synthesis and utilization of UDP-α-D-galactose. researchgate.net Future research is critical to fully map these metabolic networks, which could reveal novel enzymatic functions and potential drug targets.

Key research areas include:

Alternative Biosynthetic Routes: In some organisms, pathways distinct from the classic Leloir pathway contribute to the UDP-α-D-galactose pool. For instance, the protozoan parasite Leishmania major utilizes a salvage pathway involving a UDP-sugar pyrophosphorylase (USP) in addition to the de novo synthesis from UDP-glucose. researchgate.net The genetic inactivation of both the canonical and salvage pathways is lethal to the parasite, highlighting the potential of these unique enzymes as therapeutic targets. researchgate.net Further studies are needed to characterize similar pathways in other pathogens and across different domains of life.

Metabolic Streamlining in Diverse Environments: Comparative genomics reveals that the galactose metabolic network is often streamlined in bacteria depending on their ecological niche. nih.gov For example, Sodalis glossinidius, an insect endosymbiont, appears to synthesize UDP-α-D-galactose solely from UDP-glucose for biosynthetic purposes, having lost the genes for galactose uptake and initial phosphorylation. nih.gov Understanding this metabolic diversity can provide insights into bacterial evolution and adaptation.

The Pyrophosphorylase Pathway: An alternative route, known as the pyrophosphorylase pathway, can synthesize UDP-α-D-galactose directly from galactose-1-phosphate and UTP. researchgate.net While considered to have low activity in humans compared to the GALT-catalyzed reaction in the Leloir pathway, its physiological significance under specific metabolic conditions or in certain tissues remains to be fully explored. researchgate.net

Understanding Complex Regulatory Mechanisms of UDP-alpha-D-galactose(2-) Homeostasis

The intracellular concentration of UDP-α-D-galactose is tightly regulated to meet biosynthetic demands without accumulating toxic intermediates. The mechanisms governing this homeostasis are complex, involving transcriptional control, allosteric regulation, and interplay with other metabolic networks.

Future investigations should focus on:

Transcriptional and Signaling Networks: The expression of genes involved in UDP-α-D-galactose synthesis is highly regulated. In human mammary epithelial cells during lactation, the initiation of lactose (B1674315) synthesis is paralleled by a significant upregulation of genes encoding enzymes for UDP-α-D-galactose synthesis (like UGP2) and its transport into the Golgi (SLC35A2). nih.gov This process appears to be triggered by hormonal signals, such as progesterone (B1679170) withdrawal, which may activate the prolactin receptor and its downstream STAT5 signaling pathway. nih.gov Deciphering these signaling cascades is crucial for understanding tissue-specific regulation.

Metabolite-Mediated Regulation: The accumulation of intermediates in galactose metabolism can trigger widespread changes in gene expression to maintain cellular homeostasis. nih.gov In E. coli mutants unable to properly metabolize galactose, the buildup of galactose-1-phosphate and UDP-α-D-galactose alters the expression of hundreds of genes. nih.gov Furthermore, disruptions in UDP-α-D-galactose synthesis have been shown to impair the ability of its Golgi transporter, SLC35A2, to form functional protein complexes, suggesting that metabolite levels can directly influence the physical assembly of the glycosylation machinery. frontiersin.org

Interplay with Nucleotide Pools: The synthesis of UDP-α-D-galactose is directly linked to the cellular pools of UTP and UDP-glucose. nih.gov Perturbations in the galactose pathway can affect the levels of other nucleotides, such as UTP and CTP, indicating a complex feedback system that balances the requirements for glycan synthesis with other essential processes like RNA synthesis. nih.gov

Table 1: Key Genes in UDP-alpha-D-galactose Homeostasis and Their Regulation

Exploring Enzyme Engineering for Enhanced Biosynthesis or Specificity

The enzymes that synthesize and modify UDP-α-D-galactose are prime candidates for engineering to improve the biotechnological production of valuable compounds, such as human milk oligosaccharides and glycosylated natural products.

Promising research directions include:

Metabolic Engineering for Hyperproduction: Recombinant microorganisms like E. coli and Saccharomyces cerevisiae can be engineered to become efficient cell factories for UDP-α-D-galactose and its derivatives. nih.govnih.gov Overexpressing key enzymes in the synthetic pathway, such as UDP-glucose pyrophosphorylase (GalU) and UDP-glucose 4-epimerase (GalE), has been shown to increase the metabolic flux towards UDP-α-D-galactose, thereby enhancing the production of glycosylated flavonoids like hyperoside. nih.gov

Improving Enzyme Properties: Protein engineering can be used to enhance the catalytic properties of enzymes for industrial applications. For example, a UDP-galactose 4-epimerase from Pyrococcus horikoshii was engineered for greater resistance to acidic conditions, leading to a more efficient and cost-effective biocatalytic synthesis of UDP-α-D-galactose. researchgate.net Future work could focus on improving thermal stability, altering substrate specificity, and overcoming feedback inhibition. nih.gov

Discovery and Application of Novel Enzymes: Mining the genomes of diverse organisms, such as medicinal fungi, could lead to the discovery of novel enzymes with unique properties. A UDP-glucose 4-epimerase from the mushroom Hericium erinaceus was found to be a multifunctional enzyme that could also promote the production of xylose when expressed in yeast, leading to novel polysaccharides with enhanced bioactivity. frontiersin.org

Investigating the Biochemical Impact of UDP-alpha-D-galactose(2-) Derivatization

Synthesizing and studying derivatives of UDP-α-D-galactose provides powerful tools for probing enzyme mechanisms and developing potential therapeutic agents. By modifying the galactose or uridine (B1682114) portion of the molecule, researchers can create substrate analogs, inhibitors, or molecular probes.

Future research in this area should explore:

Mechanistic Probes: Fluorinated derivatives, such as UDP-(2-deoxy-2-fluoro)-D-galactose and UDP-(3-deoxy-3-fluoro)-D-galactose, have been synthesized and used to study the catalytic mechanism of UDP-galactopyranose mutase (UGM), an enzyme essential for the biosynthesis of the mycobacterial cell wall. researchgate.net While these analogs acted as substrates, their reaction rates were dramatically different from the natural substrate, providing valuable insights into the enzyme's catalytic cycle. researchgate.net

Development of Enzyme Inhibitors: Modified UDP-α-D-galactose molecules can be designed as high-affinity inhibitors of specific enzymes. Acyclic alditol-aminophosphonates, created to mimic high-energy intermediates of the UGM-catalyzed reaction, have been tested as inhibitors of this key enzyme. researchgate.net This strategy could be applied to develop inhibitors for galactosyltransferases involved in cancer or inflammatory diseases.

Novel Chemical Probes: The synthesis of UDP-α-D-galactose derivatives containing bioorthogonal handles (e.g., azides or alkynes) would enable the use of click chemistry to label and identify novel galactosylated proteins and lipids within cells, providing a powerful method for discovery-based glycobiology.

Table 2: Examples of UDP-alpha-D-galactose Derivatives and Their Applications

Role in Emerging Biological Processes and Systems Biology

A systems-level approach, integrating genomics, transcriptomics, and metabolomics, is essential for understanding the multifaceted roles of UDP-α-D-galactose in complex biological systems. This perspective is revealing its involvement in processes beyond classical metabolism.

Emerging frontiers for research include:

Systems-Level Network Analysis: The galactose utilization network in bacteria is a model for systems biology, demonstrating how metabolic pathways are re-engineered during evolution. nih.gov In Yersinia pestis, the inactivation of the galM gene suggests that the two anomers of D-galactose may have distinct roles: α-D-galactose as a carbon source and β-D-galactose as an inducer of UDP-α-D-galactose synthesis for biosynthetic purposes. nih.gov Applying similar systems-level analyses to eukaryotic cells will uncover new layers of regulation.

Extracellular Signaling: UDP-α-D-galactose can act as an extracellular signaling molecule. It is a known agonist of the P2Y14 receptor, a purinergic receptor involved in the activation of immune cells like dendritic cells and glial cells. caymanchem.com This points to a role for UDP-α-D-galactose in cell-to-cell communication and immunomodulation, an area that is ripe for further exploration.

Connecting Metabolism to Cellular Machinery: As previously mentioned, the availability of UDP-α-D-galactose in the cytosol can influence the assembly and interaction of key glycosylation proteins within the Golgi apparatus. frontiersin.org This discovery bridges the gap between metabolic state and the physical organization of cellular machinery, opening up a new field of inquiry into how cells coordinate nutrient sensing with complex biosynthetic processes. Future studies using integrated multi-omics approaches will be crucial to build predictive models of these intricate relationships.

Q & A

Q. How can isotopic labeling improve tracking of UDP-α-D-galactose(2-) in dynamic metabolic studies?

  • Methodological Answer : Incorporate 13C^{13}\text{C}-galactose into cell cultures and track label incorporation via LC-MS/MS. Use kinetic flux profiling to quantify pathway rates. Pair with RNAi silencing to dissect rate-limiting steps .

Q. What controls are essential for ensuring reproducibility in UDP-α-D-galactose(2-) enzymology studies?

  • Methodological Answer : Include negative controls (e.g., heat-inactivated enzyme, UDP-glucose as a non-substrate). Use internal standards (e.g., deuterated UDP) for MS quantification. Document lot numbers of commercial reagents and enzyme purification batches .

Literature & Synthesis

Q. How can systematic reviews address conflicting hypotheses about UDP-α-D-galactose(2-)’s regulatory roles?

  • Methodological Answer : Follow PRISMA guidelines to aggregate evidence from databases (PubMed, Scopus). Use GRADE criteria to evaluate study quality. Highlight gaps (e.g., lack of in vivo data) in current literature .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.